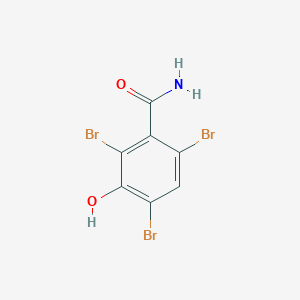![molecular formula C17H14N2O2S B262555 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone, also known as MOT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes in the body. For example, 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for antioxidant defense.
Biochemical and Physiological Effects:
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone can inhibit the growth of cancer cells, reduce oxidative stress, and modulate the immune response. In vivo studies have shown that 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone can reduce inflammation, protect against neurodegeneration, and enhance cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone.
実験室実験の利点と制限
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone. One area of interest is the development of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the use of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone in agriculture to enhance crop growth and protect against pests and diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone.
In conclusion, 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone is a promising compound that has been the subject of extensive scientific research. Its potential applications in medicine, agriculture, and material science make it a versatile compound for research. Further studies are needed to fully understand its mechanism of action and potential benefits in various fields.
合成法
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone can be synthesized through a multistep process that involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 1,2-diphenylethanone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone in a pure form.
科学的研究の応用
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agriculture, 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone has been explored for its potential use in the development of organic electronic devices.
特性
製品名 |
2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone |
|---|---|
分子式 |
C17H14N2O2S |
分子量 |
310.4 g/mol |
IUPAC名 |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C17H14N2O2S/c1-12-18-19-17(21-12)22-16(14-10-6-3-7-11-14)15(20)13-8-4-2-5-9-13/h2-11,16H,1H3 |
InChIキー |
OSLJDAGKQZHGPG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=NN=C(O1)SC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)


![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)